(5Z)-3-(3-methoxyphenyl)-5-(quinoxalin-5-ylmethylidene)-1,3-thiazolidine-2,4-dione
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Overview
Description
(5Z)-3-(3-methoxyphenyl)-5-(quinoxalin-5-ylmethylidene)-1,3-thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidinedione class. This compound is characterized by its unique structure, which includes a thiazolidine ring, a quinoxaline moiety, and a methoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-(3-methoxyphenyl)-5-(quinoxalin-5-ylmethylidene)-1,3-thiazolidine-2,4-dione typically involves the condensation of appropriate starting materials under specific reaction conditions. One common synthetic route includes the reaction of 3-methoxybenzaldehyde with quinoxaline-5-carbaldehyde in the presence of a thiazolidinedione derivative. The reaction is often carried out in a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst, such as piperidine, to facilitate the condensation process.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions to maximize yield and purity, using scalable solvents and reagents, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-(3-methoxyphenyl)-5-(quinoxalin-5-ylmethylidene)-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction could produce thiazolidine derivatives with altered functional groups.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-3-(3-methoxyphenyl)-5-(quinoxalin-5-ylmethylidene)-1,3-thiazolidine-2,4-dione is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound has shown potential in various assays for its antimicrobial and anticancer activities. Researchers are exploring its ability to inhibit the growth of certain bacterial strains and cancer cell lines.
Medicine
In medicine, the compound is being investigated for its potential therapeutic applications. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (5Z)-3-(3-methoxyphenyl)-5-(quinoxalin-5-ylmethylidene)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The quinoxaline moiety is known to interact with DNA, potentially leading to the inhibition of DNA replication in cancer cells. The thiazolidinedione ring may interact with enzymes involved in metabolic pathways, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Rosiglitazone: A thiazolidinedione used as an antidiabetic agent.
Pioglitazone: Another thiazolidinedione with antidiabetic properties.
Quinoxaline derivatives: Compounds with similar quinoxaline moieties, studied for their antimicrobial and anticancer activities.
Uniqueness
(5Z)-3-(3-methoxyphenyl)-5-(quinoxalin-5-ylmethylidene)-1,3-thiazolidine-2,4-dione is unique due to its combined structural features of a thiazolidinedione ring, a quinoxaline moiety, and a methoxyphenyl group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C19H13N3O3S |
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Molecular Weight |
363.4 g/mol |
IUPAC Name |
(5Z)-3-(3-methoxyphenyl)-5-(quinoxalin-5-ylmethylidene)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C19H13N3O3S/c1-25-14-6-3-5-13(11-14)22-18(23)16(26-19(22)24)10-12-4-2-7-15-17(12)21-9-8-20-15/h2-11H,1H3/b16-10- |
InChI Key |
UKURVHNDYIFPFZ-YBEGLDIGSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)N2C(=O)/C(=C/C3=C4C(=CC=C3)N=CC=N4)/SC2=O |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C(=CC3=C4C(=CC=C3)N=CC=N4)SC2=O |
Origin of Product |
United States |
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